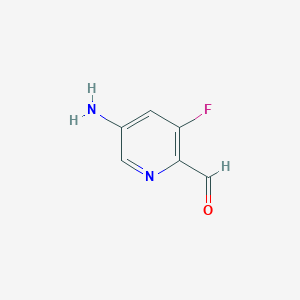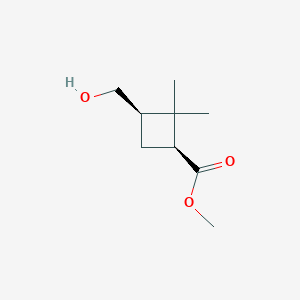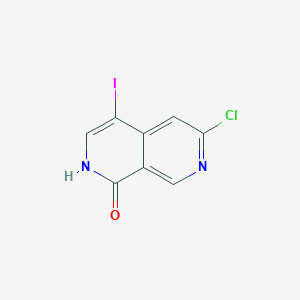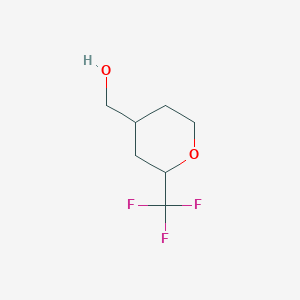
5-Amino-3-fluoropicolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-fluoropicolinaldehyde is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which arise from the presence of both an amino group and a fluorine atom on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-fluoropicolinaldehyde typically involves multi-step processes. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines under appropriate conditions.
Formylation: The aldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
5-Amino-3-fluoropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 5-Amino-3-fluoropicolinic acid.
Reduction: 5-Amino-3-fluoropicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Amino-3-fluoropicolinaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 5-Amino-3-fluoropicolinaldehyde depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The amino group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
5-Fluoropicolinaldehyde: Similar structure but lacks the amino group, resulting in different reactivity and applications.
5-Amino-2-fluoropyridine:
5-Amino-3-chloropicolinaldehyde: Chlorine instead of fluorine, leading to different reactivity and applications.
Uniqueness
5-Amino-3-fluoropicolinaldehyde is unique due to the combination of the amino and fluorine groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C6H5FN2O |
|---|---|
分子量 |
140.11 g/mol |
IUPAC名 |
5-amino-3-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5FN2O/c7-5-1-4(8)2-9-6(5)3-10/h1-3H,8H2 |
InChIキー |
CNRRMXWBEVEFSX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1F)C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one](/img/structure/B15231646.png)


![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15231666.png)





![(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B15231699.png)
![6-Bromo-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15231704.png)

![Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15231712.png)
